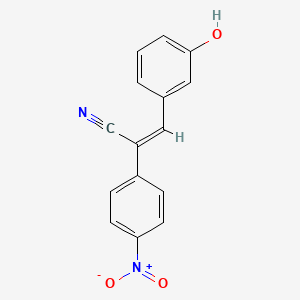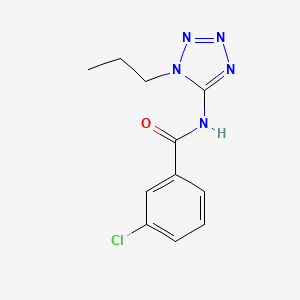
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as HPPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylonitrile family and has been shown to have a range of interesting properties that make it a promising candidate for use in a variety of research applications.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with nearby biomolecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its high sensitivity and specificity for detecting various biomolecules. However, there are also some limitations to using this compound, including its relatively low stability and the potential for photobleaching (loss of fluorescence upon prolonged exposure to light).
Future Directions
There are many potential future directions for research involving 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new methods for synthesizing this compound and related compounds, which could lead to the discovery of new applications and properties. Another area of interest is the optimization of this compound for use in photodynamic therapy, with the goal of improving its efficacy and reducing side effects. Additionally, this compound could be further studied for its potential use in diagnostic applications, such as the detection of biomarkers for various diseases.
Synthesis Methods
The synthesis of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is typically carried out using a combination of chemical reactions that involve the use of various reagents and catalysts. One common method for synthesizing this compound involves the reaction of 3-hydroxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)propenal, which is then converted to this compound through a process known as Knoevenagel condensation.
Scientific Research Applications
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of potential applications in scientific research, particularly in the fields of chemistry and biochemistry. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
properties
IUPAC Name |
(Z)-3-(3-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-10-13(8-11-2-1-3-15(18)9-11)12-4-6-14(7-5-12)17(19)20/h1-9,18H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQZWSODWFHNL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)

![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)
![5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813009.png)
![3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)
![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)
